3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20357511
InChI: InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2
SMILES:
Molecular Formula: C8H6F3N3O3
Molecular Weight: 249.15 g/mol

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one

CAS No.:

Cat. No.: VC20357511

Molecular Formula: C8H6F3N3O3

Molecular Weight: 249.15 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one -

Specification

Molecular Formula C8H6F3N3O3
Molecular Weight 249.15 g/mol
IUPAC Name 3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one
Standard InChI InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2
Standard InChI Key IJDQTZCNFXTGGE-UHFFFAOYSA-N
Canonical SMILES C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure combines a cyclobutanone moiety with a 4-nitro-3-(trifluoromethyl)pyrazole ring. The pyrazole’s substitution pattern—a nitro group at position 4 and a trifluoromethyl group at position 3—introduces electron-withdrawing effects that modulate reactivity and stability. The cyclobutanone’s strained four-membered ring contributes to its kinetic reactivity, particularly in ring-opening or functionalization reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC8H6F3N3O3\text{C}_8\text{H}_6\text{F}_3\text{N}_3\text{O}_3
Molecular Weight249.15 g/mol
IUPAC Name3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one
Key Functional GroupsCyclobutanone, nitro, trifluoromethyl

Electronic and Steric Effects

The trifluoromethyl group (CF3-\text{CF}_3) enhances lipophilicity and metabolic stability, traits critical for bioactive molecules. Meanwhile, the nitro group (NO2-\text{NO}_2) acts as a strong electron-withdrawing group, polarizing the pyrazole ring and facilitating nucleophilic substitution or reduction reactions .

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically involves coupling a preformed nitro-trifluoromethyl pyrazole derivative with cyclobutanone. A representative route includes:

  • Pyrazole Activation: The pyrazole nitrogen is deprotonated using a base (e.g., triethylamine) in dichloromethane or ethanol.

  • Nucleophilic Addition: The activated pyrazole reacts with cyclobutanone under controlled temperatures (0–25°C) to form the C–N bond.

  • Purification: Column chromatography or recrystallization isolates the product, with yields optimized by adjusting solvent polarity and reaction time.

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventDichloromethane or ethanol
BaseTriethylamine
Temperature0–25°C
Reaction Time12–24 hours
Yield40–65% (reported)

Challenges in Scale-Up

Key hurdles include:

  • Nitro Group Instability: Decomposition risks under prolonged heating.

  • Cyclobutanone Reactivity: Competing side reactions (e.g., aldol condensation) require precise stoichiometry.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The cyclobutanone carbonyl is resistant to further oxidation, but the pyrazole’s nitro group can be reduced to an amine using H2/Pd-C\text{H}_2/\text{Pd-C} or SnCl2\text{SnCl}_2.

  • Nucleophilic Substitution: The nitro group’s meta-directing effect enables regioselective substitution at the pyrazole’s 5-position.

Ring-Opening Reactions

The strained cyclobutanone undergoes ring-opening with nucleophiles (e.g., Grignard reagents) to yield γ-keto acids or esters, expanding derivatization possibilities.

Table 3: Common Reaction Pathways

Reaction TypeReagentsProducts
Nitro ReductionH2/Pd-C\text{H}_2/\text{Pd-C}4-Amino-pyrazole derivative
Nucleophilic SubstitutionNaI\text{NaI}, KCN\text{KCN}Halogenated/cyano analogues
Ring-OpeningRMgX\text{RMgX}γ-Keto esters

Comparative Analysis with Related Compounds

3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid

This analogue replaces cyclobutanone with a propanoic acid chain (C7H6F3N3O4\text{C}_7\text{H}_6\text{F}_3\text{N}_3\text{O}_4, MW 253.14 g/mol). While similar in pyrazole substitution, the carboxylic acid group enables salt formation, enhancing solubility for formulation.

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

A simpler derivative (C5H5F3N2\text{C}_5\text{H}_5\text{F}_3\text{N}_2, MW 150.10 g/mol) lacking the nitro and cyclobutanone groups . Used as a building block for larger molecules, its synthesis via LDA-mediated lithiation highlights methodologies applicable to the target compound .

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey FeaturesApplications
Target CompoundC8H6F3N3O3\text{C}_8\text{H}_6\text{F}_3\text{N}_3\text{O}_3Cyclobutanone, nitro, CF₃Drug discovery, agrochemicals
Propanoic Acid AnalogueC7H6F3N3O4\text{C}_7\text{H}_6\text{F}_3\text{N}_3\text{O}_4Carboxylic acid, nitro, CF₃Soluble formulations
1-Methyl-CF₃ Pyrazole C5H5F3N2\text{C}_5\text{H}_5\text{F}_3\text{N}_2Methyl, CF₃Synthetic intermediate

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Coupling efficiency between pyrazole and cyclobutanone remains suboptimal.

  • Purification Complexity: Polar byproducts necessitate advanced chromatographic techniques.

Unanswered Questions

  • In Vivo Toxicity: No data exist on metabolic degradation or long-term exposure effects.

  • Formulation Stability: The impact of humidity and light on shelf life is unstudied.

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